4,6-dimethyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}thieno[2,3-b]pyridin-3-amine
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Description
4,6-dimethyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}thieno[2,3-b]pyridin-3-amine is a useful research compound. Its molecular formula is C18H20N6OS and its molecular weight is 368.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4,6-dimethyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}thieno[2,3-b]pyridin-3-amine is 368.14193046 g/mol and the complexity rating of the compound is 508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,6-dimethyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}thieno[2,3-b]pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-dimethyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}thieno[2,3-b]pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research has demonstrated the synthesis and characterization of thieno[2,3-b]pyridin-3-amine derivatives, including the specific compound , through various chemical reactions. These studies have led to the discovery of compounds with potential antianaphylactic activity and have expanded the chemical understanding of thieno[2,3-b]pyridin derivatives. For example, Wagner et al. (1993) synthesized N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines showing antianaphylactic activity through reactions involving 3-amino-thieno[2,3-b]pyridine-2-carboxylic acids with dimethylformamide/phosphoroxide chloride or with N-formyl-piperidine, highlighting the synthetic utility of these compounds (Wagner et al., 1993).
Catalytic Synthesis
Research by Rahmani et al. (2018) on the synthesis of pyridine-pyrimidines and their bis-derivatives using triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica under microwave irradiation presents an innovative approach to constructing these compounds efficiently. This study demonstrates the versatility of catalytic synthesis in producing complex heterocyclic compounds, including thieno[2,3-b]pyridin derivatives (Rahmani et al., 2018).
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thieno[2,3-b]pyridin derivatives. Mittal et al. (2011) synthesized substituted tricyclic compounds, including tetrahydropyrido[4’,3’:4,5]-thieno[2,3-d]pyrimidin-4-amine, and evaluated their antibacterial and antifungal activities, showing significant antimicrobial properties (Mittal et al., 2011).
Antiproliferative Activity
The antiproliferative evaluation of pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives against human cancer cell lines by Atapour-Mashhad et al. (2017) highlighted the potential of these compounds in cancer research. The study demonstrated that certain derivatives could induce apoptotic cell death in cancer cells, suggesting the therapeutic potential of thieno[2,3-b]pyridin derivatives in oncology (Atapour-Mashhad et al., 2017).
properties
IUPAC Name |
(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c1-11-10-12(2)22-16-13(11)14(19)15(26-16)17(25)23-6-8-24(9-7-23)18-20-4-3-5-21-18/h3-5,10H,6-9,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLNRCAVUYXDCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)N3CCN(CC3)C4=NC=CC=N4)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone |
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